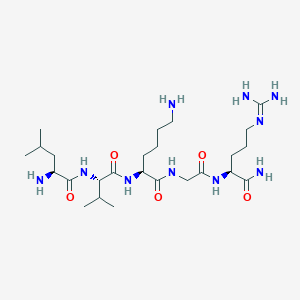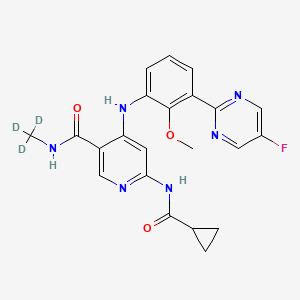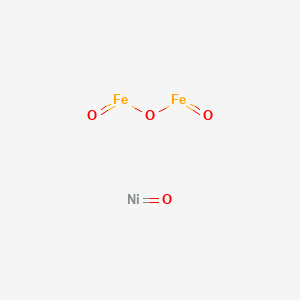
Iron-nickel oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron-nickel oxide is a mixed metal oxide composed of iron and nickel. This compound has garnered significant attention due to its unique properties and potential applications in various fields, including catalysis, energy storage, and environmental remediation. The combination of iron and nickel in an oxide form results in a material that exhibits excellent electrochemical properties, making it a promising candidate for various technological applications.
准备方法
Synthetic Routes and Reaction Conditions: Iron-nickel oxide can be synthesized through various methods, including co-precipitation, sol-gel, hydrothermal, and thermal decomposition techniques. The choice of method depends on the desired properties and applications of the final product.
Co-precipitation: This method involves the simultaneous precipitation of iron and nickel salts from an aqueous solution, followed by calcination to form the oxide. The reaction conditions, such as pH, temperature, and concentration of the precursors, play a crucial role in determining the properties of the final product.
Sol-gel: In this method, metal alkoxides or metal salts are hydrolyzed and condensed to form a gel, which is then dried and calcined to obtain the oxide. The sol-gel method allows for precise control over the composition and morphology of the oxide.
Hydrothermal: This technique involves the reaction of metal salts in an aqueous solution at elevated temperatures and pressures. The hydrothermal method is known for producing highly crystalline and well-defined nanostructures.
Thermal Decomposition: In this method, metal nitrates or other precursors are decomposed at high temperatures to form the oxide. The thermal decomposition method is simple and scalable, making it suitable for industrial production.
Industrial Production Methods: Industrial production of this compound typically involves large-scale co-precipitation or thermal decomposition processes. These methods are preferred due to their scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and consistent quality of the final product.
化学反应分析
Types of Reactions: Iron-nickel oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form higher oxidation state compounds. For example, it can undergo oxidation in the presence of oxygen to form iron(III) oxide and nickel(II) oxide.
Reduction: The compound can be reduced to its metallic form using reducing agents such as hydrogen or carbon monoxide. This reaction is commonly used in metallurgical processes.
Substitution: this compound can participate in substitution reactions where one of the metal ions is replaced by another metal ion. This can be achieved through ion exchange processes.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Metal salts in aqueous or non-aqueous solutions.
Major Products Formed:
Oxidation: Iron(III) oxide and nickel(II) oxide.
Reduction: Metallic iron and nickel.
Substitution: Mixed metal oxides with different compositions.
科学研究应用
Iron-nickel oxide has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in water splitting.
Energy Storage: this compound is used in the development of supercapacitors and batteries due to its excellent electrochemical properties.
Environmental Remediation: The compound is used in the removal of pollutants from water and air.
Biomedical Applications: this compound nanoparticles are explored for use in drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment of cancer.
作用机制
The mechanism of action of iron-nickel oxide depends on its application. In catalysis, the compound acts as an active site for the adsorption and activation of reactant molecules. The presence of both iron and nickel ions provides multiple active sites, enhancing the catalytic activity.
In energy storage devices, this compound undergoes reversible redox reactions, allowing it to store and release energy. The high surface area and porosity of the material facilitate the rapid transfer of ions and electrons, improving the performance of the device.
In environmental remediation, this compound adsorbs pollutants onto its surface and catalyzes their degradation. The high reactivity of the material ensures efficient removal of contaminants.
相似化合物的比较
Cobalt-nickel oxide: Known for its high catalytic activity but is more expensive than iron-nickel oxide.
Manganese-nickel oxide: Exhibits good electrochemical properties but has lower stability compared to this compound.
This compound’s unique combination of properties makes it a versatile and valuable material for various applications.
属性
IUPAC Name |
oxonickel;oxo(oxoferriooxy)iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.Ni.4O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNBVCBUOCNRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe]O[Fe]=O.O=[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2NiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
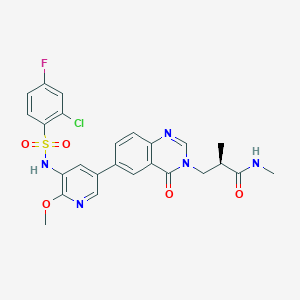
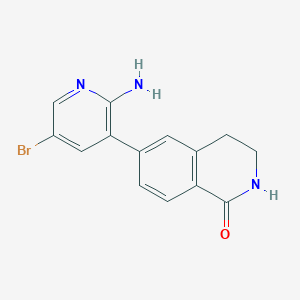
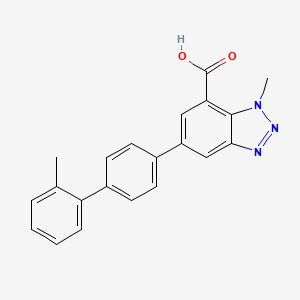
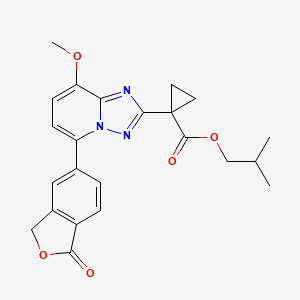
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)
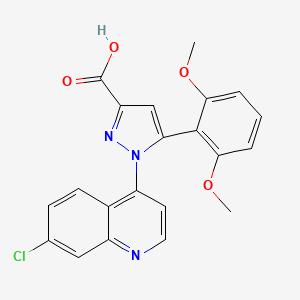
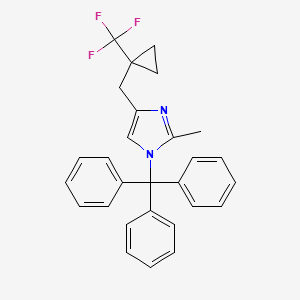
![5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene](/img/structure/B8144571.png)
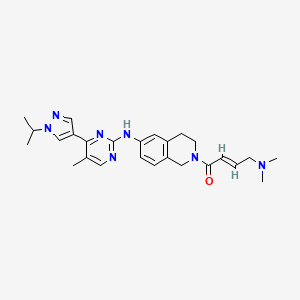
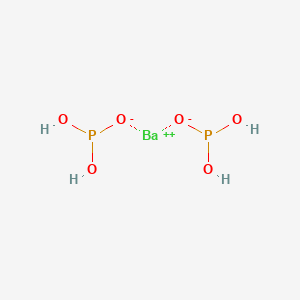
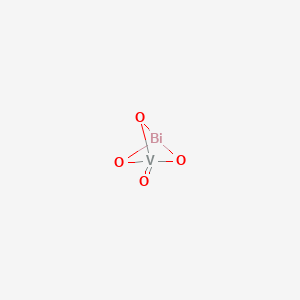
![N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide](/img/structure/B8144605.png)
